3-[(2-Chlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine
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Overview
Description
3-[(2-Chlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine is an organic compound belonging to the class of phenyl-1,2,4-triazoles These compounds are characterized by a 1,2,4-triazole ring substituted by a phenyl group
Preparation Methods
The synthesis of 3-[(2-Chlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine typically involves the reaction of 2-chlorobenzyl chloride with 2-mercaptopyridine in the presence of a base to form the intermediate 2-(2-chlorobenzylthio)pyridine. This intermediate is then reacted with hydrazine hydrate and triethyl orthoformate to form the final product. The reaction conditions usually involve refluxing the reactants in a suitable solvent such as ethanol or acetonitrile .
Chemical Reactions Analysis
3-[(2-Chlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Cyclization: It can also undergo cyclization reactions to form fused ring systems under appropriate conditions.
Scientific Research Applications
3-[(2-Chlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(2-Chlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway. The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of the endoplasmic reticulum chaperone BIP and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Comparison with Similar Compounds
3-[(2-Chlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine can be compared with other triazole-based compounds such as:
1,2,3-Triazoles: These compounds are widely used in pharmaceutical chemistry and have applications in medicinal chemistry due to their biological properties.
1,3,4-Triazoles:
The uniqueness of this compound lies in its specific substitution pattern and its potential neuroprotective and anti-neuroinflammatory properties, which make it a promising candidate for further research and development.
Properties
Molecular Formula |
C14H12ClN5S |
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Molecular Weight |
317.8 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-5-pyridin-2-yl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C14H12ClN5S/c15-11-6-2-1-5-10(11)9-21-14-19-18-13(20(14)16)12-7-3-4-8-17-12/h1-8H,9,16H2 |
InChI Key |
LIBJTFLFRKKCKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(N2N)C3=CC=CC=N3)Cl |
Origin of Product |
United States |
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